N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(4-methoxyphenyl)propanamide: is a complex organic compound that features a pyridinone moiety, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinone Moiety: This step involves the cyclization of a suitable precursor to form the pyridinone ring.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Propyl Chain: The propyl chain can be attached through alkylation reactions.
Coupling with Methoxyphenyl Group: This step involves coupling the intermediate with a methoxyphenyl derivative using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group in the pyridinone moiety can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Coupling Agents: EDCI, DCC
Major Products
Oxidation Products: Carbonyl derivatives
Reduction Products: Hydroxyl derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(4-methoxyphenyl)propanamide can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(4-methoxyphenyl)propanamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If used in material science, its functional groups could participate in polymerization reactions, contributing to the properties of the final material.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-phenylpropanamide: Lacks the methoxy group, which could affect its reactivity and biological activity.
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(4-chlorophenyl)propanamide: Contains a chloro group instead of a methoxy group, which could influence its chemical properties and applications.
Uniqueness
The presence of the methoxy group in N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(4-methoxyphenyl)propanamide makes it unique compared to its analogs. This functional group can participate in various chemical reactions, potentially enhancing the compound’s reactivity and expanding its range of applications.
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-16-8-5-14(6-9-16)7-10-17(22)19-12-15(21)13-20-11-3-2-4-18(20)23/h2-6,8-9,11,15,21H,7,10,12-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIDTTAFZVTKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(CN2C=CC=CC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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